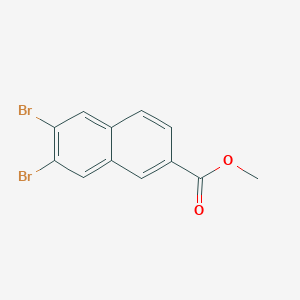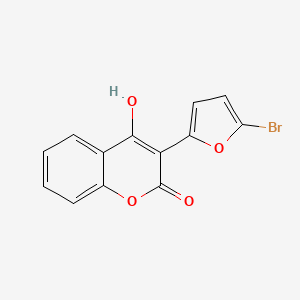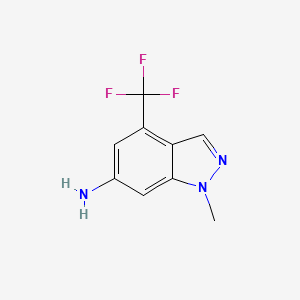![molecular formula C10H18O B13008969 {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13008969.png)
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol is a unique organic compound characterized by its bicyclic structure. This compound features a tert-butyl group attached to a bicyclo[1.1.1]pentane ring, with a methanol group at the 1-position. The rigid and strained nature of the bicyclo[1.1.1]pentane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the bicyclo[1.1.1]pentane ring: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and a dienophile react under high pressure and temperature to form the bicyclic structure.
Introduction of the tert-butyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane ring using tert-butyl halides in the presence of a strong base such as sodium hydride.
Addition of the methanol group: The final step involves the hydroxymethylation of the bicyclo[1.1.1]pentane ring, which can be achieved through a reaction with formaldehyde in the presence of a catalyst such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed in industrial settings.
化学反应分析
Types of Reactions
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
科学研究应用
Chemistry
In chemistry, {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound is studied for its potential as a molecular probe. Its rigid structure allows for precise interactions with biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with specific molecular targets. The rigid and strained nature of the bicyclo[1.1.1]pentane ring allows for precise binding to enzymes and receptors, modulating their activity. The methanol group can form hydrogen bonds with target molecules, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: Lacks the tert-butyl and methanol groups, making it less versatile in chemical reactions.
Tert-butylcyclohexanol: Contains a cyclohexane ring instead of a bicyclo[1.1.1]pentane ring, resulting in different chemical properties.
Methanol: Lacks the bicyclic structure, making it less rigid and less specific in its interactions.
Uniqueness
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to its combination of a rigid bicyclic structure, a bulky tert-butyl group, and a reactive methanol group. This combination imparts unique chemical properties, making it valuable in various fields of research and industry.
属性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C10H18O/c1-8(2,3)10-4-9(5-10,6-10)7-11/h11H,4-7H2,1-3H3 |
InChI 键 |
LUDYRZGQYSZBDI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C12CC(C1)(C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)




![4-Fluorooctahydrocyclopenta[c]pyrrole](/img/structure/B13008909.png)


![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13008935.png)


![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)

